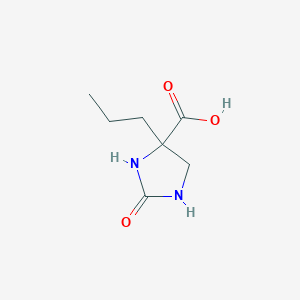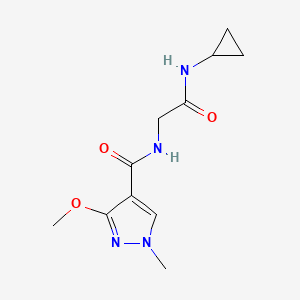![molecular formula C14H12ClNO4S B2563774 4-Chloro-3-[(4-methylphenyl)sulfamoyl]benzoic acid CAS No. 109029-98-3](/img/structure/B2563774.png)
4-Chloro-3-[(4-methylphenyl)sulfamoyl]benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“4-Chloro-3-[(4-methylphenyl)sulfamoyl]benzoic acid” is a chemical compound with the CAS Number: 329906-75-4 . It has a molecular weight of 325.77 . The IUPAC name for this compound is 4-chloro-3-[(methylanilino)sulfonyl]benzoic acid .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C14H12ClNO4S/c1-16(11-5-3-2-4-6-11)21(19,20)13-9-10(14(17)18)7-8-12(13)15/h2-9H,1H3,(H,17,18) . This code provides a detailed description of the molecule’s structure, including the number and type of atoms, and how they are connected.Physical And Chemical Properties Analysis
The compound is a powder at room temperature . Unfortunately, other physical and chemical properties like melting point, boiling point, and solubility were not found in the search results.Wissenschaftliche Forschungsanwendungen
Environmental and Biodegradation Studies
One significant area of application for this compound is in the environmental science field, particularly concerning the degradation of pharmaceuticals and related compounds. Research by Qutob et al. (2022) focuses on the advanced oxidation processes (AOPs) used to degrade acetaminophen in aqueous media. This study highlights the importance of understanding the by-products and biotoxicity resulting from the degradation processes, essential for assessing environmental impacts.
Pharmacological Applications
In the realm of pharmacology, the degradation processes of nitisinone (NTBC) and its by-products were investigated by Barchańska et al. (2019). Although not directly mentioning 4-Chloro-3-[(4-methylphenyl)sulfamoyl]benzoic acid, the study sheds light on the stability of NTBC under various conditions, which is crucial for understanding the stability and degradation pathways of similar compounds.
Carbonic Anhydrase Inhibitory Action
The paper by Carta and Supuran (2013) reviews the sulfonamide diuretic field, focusing on carbonic anhydrase inhibitors. This research highlights the therapeutic activity of diuretic sulfonamide carbonic anhydrase inhibitors, relevant to understanding the potential pharmacological applications of sulfonamide compounds, including this compound.
Synthetic and Pharmacological Potential
A review by Hryhoriv et al. (2021) discusses the synthetic and pharmacological potential of 1,2-Benzoxathiin-4(3H)-one 2,2-dioxide derivatives. While focusing on a different chemical structure, this review is pertinent for understanding the broader context of research into the synthetic routes and pharmacological applications of complex organic compounds.
Safety and Hazards
Wirkmechanismus
Target of Action
It is known to be a major metabolite of tripamide , an antihypertensive agent . This suggests that it may interact with similar targets as tripamide, potentially influencing blood pressure regulation.
Mode of Action
Given its structural similarity to tripamide , it might share similar mechanisms of action
Biochemical Pathways
As a metabolite of tripamide , it could potentially influence the same pathways, possibly those related to blood pressure regulation. More research is required to elucidate these pathways.
Pharmacokinetics
As a metabolite of tripamide , it is likely to share similar pharmacokinetic properties.
Result of Action
As a metabolite of tripamide , it might have similar effects, potentially influencing blood pressure regulation
Action Environment
It is known that the compound should be stored in a dry environment , suggesting that moisture could potentially affect its stability.
Eigenschaften
IUPAC Name |
4-chloro-3-[(4-methylphenyl)sulfamoyl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClNO4S/c1-9-2-5-11(6-3-9)16-21(19,20)13-8-10(14(17)18)4-7-12(13)15/h2-8,16H,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFKQXXYILVIETM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NS(=O)(=O)C2=C(C=CC(=C2)C(=O)O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-cyano-N-[2-(4-methyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)ethyl]-3-phenylprop-2-enamide](/img/structure/B2563694.png)
![Ethyl 6-({4'-carbamoyl-[1,4'-bipiperidine]-1'-yl}methyl)-4-(4-ethylphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2563695.png)





![Methyl 3-[(trifluoromethyl)sulfanyl]propanoate](/img/structure/B2563706.png)
![7-Chloro-2-(3-(dimethylamino)propyl)-1-(3-fluorophenyl)-6-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2563707.png)


![1-(Tert-butyl)-4-[(cinnamoyloxy)imino]cyclohexane](/img/structure/B2563713.png)

